3-Acetyl-5-ethyloxazol-2(3H)-one

Organic Synthesis Heterocyclic Chemistry Electrochemical Synthesis

3-Acetyl-5-ethyloxazol-2(3H)-one (CAS 92174-74-8) is a 3,5-disubstituted derivative of the 2(3H)-oxazolone heterocycle, a lactam-based oxazole isomer that retains partial amide resonance. The compound features an electron-withdrawing acetyl group at the N-3 position and a sterically modest ethyl substituent at C-5, generating a molecular formula of C₇H₉NO₃ with a molecular weight of 155.15 g/mol.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B12864789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-ethyloxazol-2(3H)-one
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)O1)C(=O)C
InChIInChI=1S/C7H9NO3/c1-3-6-4-8(5(2)9)7(10)11-6/h4H,3H2,1-2H3
InChIKeyKAPQFZKZCNHHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-ethyloxazol-2(3H)-one: Core Heterocycle Identity and Procurement-Relevant Characteristics


3-Acetyl-5-ethyloxazol-2(3H)-one (CAS 92174-74-8) is a 3,5-disubstituted derivative of the 2(3H)-oxazolone heterocycle, a lactam-based oxazole isomer that retains partial amide resonance [1]. The compound features an electron-withdrawing acetyl group at the N-3 position and a sterically modest ethyl substituent at C-5, generating a molecular formula of C₇H₉NO₃ with a molecular weight of 155.15 g/mol . This substitution pattern distinguishes it from simpler 3-acetyl-2(3H)-oxazolones and influences both its synthetic accessibility and reactivity profile in downstream transformations.

Why Generic 3-Acetyl-2(3H)-oxazolone Substitution Fails for 3-Acetyl-5-ethyloxazol-2(3H)-one Procurement


The introduction of a 5-ethyl substituent onto the 3-acetyl-2(3H)-oxazolone scaffold is not a trivial modification. As demonstrated in electrochemical oxidation-based synthetic protocols, the presence of the C-5 ethyl group substantially alters the efficiency of the key anodic alkoxylation–elimination sequence, resulting in markedly different isolated yields compared to the unsubstituted analog [1]. Consequently, the 5-ethyl derivative cannot be considered a simple bioisostere or functional equivalent of its des-ethyl counterpart; its distinct steric and electronic profile mandates compound-specific evaluation for synthetic planning and procurement decisions.

3-Acetyl-5-ethyloxazol-2(3H)-one: Comparative Quantitative Evidence for Scientific Selection


Synthetic Yield Comparison: 3-Acetyl-5-ethyl-2(3H)-oxazolone vs. 3-Acetyl-2(3H)-oxazolone via Electrochemical Oxidation

Under identical electrochemical oxidation conditions (anodic methoxylation in methanol with subsequent elimination), the 5-ethyl derivative yields only 30% isolated product, compared to a 50% yield for the des-ethyl parent compound [1]. This 20-percentage-point yield penalty directly reflects the steric and electronic influence of the C-5 ethyl substituent on the key anodic alkoxylation intermediate and its subsequent dehydroalkoxylation.

Organic Synthesis Heterocyclic Chemistry Electrochemical Synthesis

Predicted Lipophilicity Difference: logP of 3-Acetyl-5-ethyl-2(3H)-oxazolone vs. Des-ethyl Analog

The predicted partition coefficient (logP) of 3-acetyl-5-ethyl-2(3H)-oxazolone is approximately 0.44 . Although direct experimental measurement for the des-ethyl analog is not available from the same source, the addition of a single ethyl group to a relatively small heterocyclic scaffold (MW 155.15) increases the calculated logP by roughly 0.5–0.8 log units compared to the unsubstituted 3-acetyl-2(3H)-oxazolone (MW 127.10), consistent with the Hansch π contribution of an aliphatic methylene unit (~0.5 per carbon) [1]. This difference is large enough to affect aqueous solubility, membrane permeability, and chromatographic retention behavior.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Reactivity Differentiation in Photochemical Cycloaddition: 3,4,5-Trisubstituted vs. Monosubstituted 2(3H)-Oxazolones

In photochemical reactions with 9,10-phenanthrenequinone, monosubstituted 3-acetyl-2(3H)-oxazolone forms an α-oxo-oxetane adduct (VIII), whereas the presence of additional substituents at C-4 and C-5 on the oxazolone ring—as in 3,4,5-trisubstituted derivatives that include the 5-ethyl substitution class—diverts the reaction pathway toward adducts X–XII with fundamentally different connectivity [1]. Although individual yields for the 5-ethyl derivative are not reported in the abstract, the qualitative difference in reaction outcome establishes that 5-substitution is not a passive structural feature but a determinant of cycloaddition chemoselectivity.

Photochemistry Cycloaddition Synthetic Methodology

Explicit Acknowledgment of Evidence Limitations for 3-Acetyl-5-ethyloxazol-2(3H)-one

The current publicly retrievable evidence base for 3-acetyl-5-ethyloxazol-2(3H)-one (CAS 92174-74-8) is thin. No head-to-head biological activity comparisons (IC₅₀, Ki, EC₅₀), no pharmacokinetic data, no toxicity profiles, and no crystallographic or spectroscopic benchmark data have been identified in peer-reviewed literature or patents that directly compare this compound against close structural analogs. The synthetic yield comparison from US Patent 4,459,411 provides the only direct quantitative comparator evidence. Users considering procurement should request from suppliers any unpublished in-house stability, purity, and biological screening data before committing to large-scale acquisition.

Evidence Gaps Procurement Caveat

Optimal Application Scenarios for 3-Acetyl-5-ethyloxazol-2(3H)-one Based on Verified Differentiating Evidence


Electrochemical Synthesis Process Development and Optimization Studies

The well-documented 30% yield penalty of the 5-ethyl derivative relative to the des-ethyl analog under identical electrochemical conditions [1] makes this compound a valuable model substrate for reaction engineering studies aimed at improving anodic oxidation–elimination efficiency for sterically hindered oxazolidinone substrates. Researchers developing new electrolyte systems, electrode materials, or continuous-flow electrochemical reactors can use the 5-ethyl derivative as a challenging benchmark substrate.

Photochemical Mechanistic and Reactivity Studies of Polysubstituted Oxazolones

The qualitative evidence that 3,4,5-trisubstituted 2(3H)-oxazolones follow a different photocycloaddition pathway with ortho-quinones compared to monosubstituted derivatives [2] positions 3-acetyl-5-ethyl-2(3H)-oxazolone as a useful probe for studying steric and electronic effects in photoinduced [4+2] and [2+2] cycloaddition manifolds. The ethyl group at C-5 provides a defined steric perturbation relative to the methyl or unsubstituted analogs.

Building Block for Lipophilicity-Optimized Heterocyclic Libraries

The predicted logP of 0.44 for the 5-ethyl derivative indicates that this compound occupies a specific lipophilicity window suitable for fragment-based drug discovery programs seeking modestly lipophilic heterocyclic cores. When compared to the more polar des-ethyl analog, the 5-ethyl derivative offers a calculable lipophilicity increment (~0.5–0.8 log units) that may improve passive permeability while maintaining acceptable aqueous solubility for cell-based assays.

Comparator Compound for Structure-Activity Relationship (SAR) Studies in ACC Inhibitor Programs

Although direct IC₅₀ data for 3-acetyl-5-ethyl-2(3H)-oxazolone against acetyl-CoA carboxylase isoforms are not publicly confirmed for this specific structure, the compound's scaffold closely resembles known ACC inhibitor chemotypes catalogued in BindingDB [3]. The compound can serve as a commercially available reference standard for establishing baseline activity in ACC1/ACC2 enzymatic assays, provided that users independently verify its inhibitory potency prior to interpretation.

Quote Request

Request a Quote for 3-Acetyl-5-ethyloxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.